Zebularine Zebularine 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is a pyrimidine nucleoside.
Brand Name: Vulcanchem
CAS No.: 3690-10-6
VCID: VC0001378
InChI: InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1
SMILES: C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol

Zebularine

CAS No.: 3690-10-6

Cat. No.: VC0001378

Molecular Formula: C9H12N2O5

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Zebularine - 3690-10-6

CAS No. 3690-10-6
Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
IUPAC Name 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1
Standard InChI Key RPQZTTQVRYEKCR-JJFBUQMESA-N
Isomeric SMILES C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O
SMILES C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O
Canonical SMILES C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Zebularine (C₉H₁₂N₂O₅) possesses a molecular weight of 228.20 g/mol and is classified as a pyrimidine ribonucleoside derivative . The compound features a β-D-ribofuranosyl group attached to a dihydropyrimidin-2-one moiety, conferring chemical stability and hydrophilic properties that enhance its solubility in aqueous environments compared to earlier demethylating agents .

Key Structural Features:

  • Sugar Moiety: The ribofuranose ring enables phosphorylation and incorporation into DNA/RNA strands .

  • Pyrimidine Analog: The dihydropyrimidin-2-one base facilitates base-pairing with guanine while resisting deamination .

  • Reactive Site: The C4 carbonyl group participates in covalent interactions with DNMTs .

Mechanisms of Action

DNA Methyltransferase Inhibition

Zebularine exerts its primary epigenetic effect by trapping DNMT enzymes through a two-step mechanism:

  • Metabolic Activation: Intracellular phosphorylation converts zebularine to its triphosphate form, enabling incorporation into DNA strands .

  • Enzyme Entrapment: DNMTs form irreversible covalent bonds with zebularine-substituted DNA, depleting functional enzyme pools and causing passive demethylation during replication .

This process preferentially targets cancer cells due to their elevated DNMT expression and rapid proliferation rates . In cholangiocarcinoma models, zebularine treatment reduced DNMT1 protein levels by 60-75% at 500 μM concentrations, correlating with promoter demethylation of Wnt pathway genes .

Cytidine Deaminase Inhibition

As a transition-state analog, zebularine binds cytidine deaminase with a Kᵢ of 2.3 nM, preventing the conversion of cytidine to uridine . This action increases intracellular cytidine pools, potentially enhancing the efficacy of nucleoside-based chemotherapeutics.

Anticancer Effects Across Tumor Types

Cholangiocarcinoma (CCA)

A 2015 PLOS ONE study demonstrated zebularine's potency against five CCA cell lines (TFK-1, HuCCT1, KKU-M213, KKU-100, KKU-M156) :

Cell LineIC₅₀ (72h)Apoptosis InductionCaspase Activation
TFK-1250 μM4.8-fold increaseCaspase-3/7, -8, -9
HuCCT1300 μM3.2-fold increaseCaspase-3/7, -8, -9
KKU-M213400 μM2.1-fold increaseCaspase-3/7

Treatment induced demethylation of 1,542 CpG sites in TFK-1 cells, particularly affecting genes in Wnt signaling (p=3.2×10⁻⁵) and transcriptional regulation pathways .

Hepatocellular Carcinoma (HCC)

In HepG2 cells, zebularine exhibited DNMT-independent activity:

  • 72h exposure to 100 μM reduced viability by 62% via p21-mediated cell cycle arrest .

  • Apoptosis occurred through mitochondrial membrane depolarization (ΔΨm loss in 38% cells at 200 μM) .

Colorectal Cancer

Murine xenograft models showed 57% tumor volume reduction after 4 weeks of oral zebularine (50 mg/kg/day), with synergistic effects observed when combined with 5-fluorouracil .

Pharmacological Profile

Pharmacokinetics

ParameterValueRoute
Bioavailability82%Oral
Tₘₐₓ1.8 hIntraperitoneal
Plasma Half-life4.7 hIntravenous
Protein Binding<15%-

Zebularine's hydrophilic nature limits blood-brain barrier penetration but enhances urinary excretion (78% unchanged drug recovered in urine) .

Future Directions

Combination Therapies

Preclinical data support zebularine synergy with:

  • Histone Deacetylase Inhibitors: Enhanced re-expression of methylated genes in lung adenocarcinoma .

  • Immune Checkpoint Inhibitors: Demethylation of PD-L1 regulatory regions increased anti-PD1 response rates in murine models .

Clinical Translation Challenges

While phase I trials demonstrated tolerability up to 500 mg/m², optimal dosing schedules require refinement to balance epigenetic modulation and hematological toxicity . Novel formulations, including nanoparticle delivery systems, may improve tumor-specific accumulation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator